molecular formula C11H12O2 B145911 Benzyl methacrylate CAS No. 2495-37-6

Benzyl methacrylate

Cat. No. B145911
CAS RN: 2495-37-6
M. Wt: 176.21 g/mol
InChI Key: AOJOEFVRHOZDFN-UHFFFAOYSA-N
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Description

Efficient Synthesis of Amine-Functional Diblock Copolymer Nanoparticles

The study demonstrates the polymerization of Benzyl methacrylate (BzMA) via reversible addition–fragmentation chain transfer (RAFT) chemistry, resulting in the formation of diblock copolymer nanoparticles with various morphologies. High monomer conversions and low polydispersities indicate a pseudoliving character of the polymerization process .

Synthesis of Chain-End-Functionalized Poly(methyl methacrylate)s

This paper describes the synthesis of poly(methyl methacrylate)s with benzyl bromide moieties, which were then used to create star-branched polymers. The process involves an iterative divergent approach starting from the living anionic polymer of methyl methacrylate .

Free-Radical Copolymerization Behavior of Methacrylic Acid Derivatives

The copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane with methacrylic acid led to the in situ generation of new vinyl monomers, including 2-(acetoxymethyl)benzyl methacrylate. This process resulted in copolymers with varying structures based on the monomer feed ratio .

Preparation and Debenzylation of Poly(benzyloxy ethyl methacrylate)

Poly(benzyl methacrylate) (PBMA) was synthesized through free radical and group transfer polymerization. The study also explored the debenzylation of PBMA to form poly(methacrylic acid) and related polymers .

A Novel Benzoxazine Monomer with Methacrylate Functionality

The synthesis and characterization of a benzoxazine monomer with methacrylate functionality, which was copolymerized with styrene, are described. The thermal properties of the monomer and copolymer were studied .

Cyclodextrins in Polymer Synthesis

The paper discusses the synthesis of aliphatic poly(methacrylimide) foams from copolymers obtained from cyclodextrin complexes of tert-butyl methacrylate and various N-alkyl methacrylamides, including N-benzyl methacrylamide .

Group-Transfer Polymerization of Benzyl Methacrylate

This research presents a method for synthesizing near-monodisperse poly(methacrylic acid)s through group-transfer polymerization of benzyl methacrylate, with an efficient process for removing the benzyl groups .

Molecular Structures of Methacrylates with Bulky Ester Substituents

The molecular structures of methacrylates with bulky ester substituents were determined using X-ray diffraction. The study provides insights into the conformational aspects of these molecules .

Synthesis and Characterization of Tris-Methacrylated Derivatives

The synthesis of liquid crystalline tris-methacrylated benzoate derivatives is described. These compounds exhibit hexagonal columnar disordered structures and form lyotropic columnar phases or organogels depending on the concentration .

Homopolymer of 4-Benzoylphenyl Methacrylate and its Copolymers

The synthesis, characterization, and application of a homopolymer of 4-benzoylphenyl methacrylate and its copolymers with glycidyl methacrylate are discussed. The copolymers were used as adhesives, showing good adhesive behavior .

Scientific Research Applications

1. Synthesis of Diblock Copolymer Nanoparticles

BzMA is used in the efficient synthesis of amine-functional diblock copolymer nanoparticles. This process involves reversible addition–fragmentation chain transfer (RAFT) chemistry under specific conditions, leading to the formation of micelles, worm-like micelles, or vesicles, with varying morphologies dictated by the hydrophilic–hydrophobic balance of the diblock copolymer chains (Jones et al., 2012).

2. Development of Telechelic Poly(methyl methacrylate)

Catalytic chain transfer polymerization of BzMA results in macromonomers that can be used to create α,ω-dicarboxyl functional telechelic poly(methyl methacrylate). This has implications in polymer chemistry for creating materials with specific end-groups (Haddleton et al., 1998).

3. Use in Electron-Beam Resist

Polymers of α-substituted BzMA are used as a new type of positive electron-beam resist in lithography. These polymers form methacrylic acid units in the chain upon exposure to electron-beam and can be developed using alkaline solution, showing promise in microfabrication technologies (Hatada et al., 1983).

4. Gel Polymer Electrolyte for Lithium-ion Batteries

BzMA, when synthesized as a co-polymer with oligo(ethylene glycol) methyl ether methacrylate, forms a gel polymer electrolyte. This electrolyte can retain liquid up to 400% of its weight and shows conductivity and stability suitable for use in lithium-ion batteries (Isken et al., 2013).

5. Soap-Free Emulsion Polymerization

In a soap-free emulsion polymerization process, BzMA is polymerized to obtain stable dispersions containing polymerized monomer particles. This methodology has potential applications in the synthesis of micron-sized particles without the need for surfactants or organic solvents (Yamamoto, 2013).

Safety And Hazards

Benzyl methacrylate can polymerize under sunlight and heat, and it is classified as an inflammable liquid when heated . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Future Directions

The future directions of Benzyl methacrylate research could involve the development of metal-free atom transfer radical polymerization . There is also potential for further exploration of its properties and applications in optical polymers, adhesive agents, and coating compounds .

properties

IUPAC Name

benzyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJOEFVRHOZDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-83-0
Record name Poly(benzyl methacrylate)
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DSSTOX Substance ID

DTXSID0022193
Record name Benzyl methacrylate
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, phenylmethyl ester
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Product Name

Benzyl methacrylate

CAS RN

2495-37-6
Record name Benzyl methacrylate
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Record name Benzyl methacrylate
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Record name BENZYL METHACRYLATE
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Record name 2-Propenoic acid, 2-methyl-, phenylmethyl ester
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Record name Benzyl methacrylate
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Record name Benzyl methacrylate
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Record name BENZYL METHACRYLATE
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Synthesis routes and methods

Procedure details

A 3-liter flask was equipped with a mechanical stirrer, thermocouple, N2 inlet, condenser, drop funnel and syringe pump. Tetrahydrofuran (950 g), 1,1-bis(trimethylsiloxy) 2-methyl propene (46.2 g) and tetrabutylammonium m-chlorobenzoate (2 g) was added into pot. Feed I (tetrahydrofuran (5 g) and tetrabutylammonium m-chlorobenzoate (0.8 g)) and Feed II (benzyl methacrylate (600 g), 2-(trimethylsiloxy)ethyl methacrylate (312 g), ethyltriethyleneglycol methacrylate (100 g) and trimethylsilyl methacrylate (152 g)) were started at time 0 minutes. Feed I was added over 200 minutes. Feed II was added over 60 minutes. After 360 minutes 90 g of methanol was added to the pot. The pot was heated to reflux and 500 g were distilled. A solution of water (124 g) and dichloroacetic acid (0.2 g) were added to the pot and refluxed for 60 minutes. After refluxing, 725 g were distilled and 2-pyrrolidinone (889 g) was added. This synthesis produced a random acrylic polymer of 60 wt % benzyl methacrylate, 20 wt % 2-hydroxyethyl methacrylate, 10 wt % ethyltriethyleneglycol methacrylate and 10 wt % methacrylic acid at a Mn of 5300. The final solution contained 52% polymer solids in 2-pyrrolidinone.
[Compound]
Name
II
Quantity
600 g
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
950 g
Type
reactant
Reaction Step Four
Name
1,1-bis(trimethylsiloxy) 2-methyl propene
Quantity
46.2 g
Type
reactant
Reaction Step Four
Name
tetrabutylammonium m-chlorobenzoate
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
tetrabutylammonium m-chlorobenzoate
Quantity
0.8 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,000
Citations
M Xie, F Chen, J Liu, T Yang, S Yin, H Lin, Y Xue… - Fuel, 2019 - Elsevier
… of benzyl methacrylate-methacrylate copolymers (MB-R 1 MC, R 1 = C 12 , C 14 , C 16 , C 18 ) and benzyl methacrylate-… In this paper, a series of benzyl methacrylate-methacrylate …
Number of citations: 59 www.sciencedirect.com
M Semsarilar, ER Jones, A Blanazs… - Advanced …, 2012 - Wiley Online Library
… This study also describes the RAFT dispersion polymerization of benzyl methacrylate using a statistical copolymer macro-CTA at 80 C, with much faster rates of polymerization being …
Number of citations: 191 onlinelibrary.wiley.com
Y Kitazawa, T Ueki, K Niitsuma, S Imaizumi, TP Lodge… - Soft Matter, 2012 - pubs.rsc.org
In this paper, we describe a novel thermosensitive triblock copolymer in an ionic liquid (IL) that shows a low-temperature-sol–high-temperature-gel transition. A well-defined ABA triblock …
Number of citations: 64 pubs.rsc.org
X Zhang, J Rieger, B Charleux - Polymer Chemistry, 2012 - pubs.rsc.org
… Ethanol–water mixtures at different volume ratios were first chosen as media for the polymerization of benzyl methacrylate (BzMA) in the presence of P(MAA-co-PEOMA). This …
Number of citations: 160 pubs.rsc.org
C Zhang, B Lessard, M Maric - Macromolecular Reaction …, 2010 - Wiley Online Library
… at 90 C for various initial feed compositions of benzyl methacrylate (f BzMA,0 ). The different f BzMA… plots for copolymerization of benzyl methacrylate and styrene in bulk at 90 C by NMP. …
Number of citations: 42 onlinelibrary.wiley.com
MJ Derry, LA Fielding, SP Armes - Polymer Chemistry, 2015 - pubs.rsc.org
… chain transfer (RAFT) dispersion polymerization of benzyl methacrylate (BzMA) using a poly(… poly(lauryl methacrylate)-poly(benzyl methacrylate) (PLMA-PBzMA) diblock copolymer …
Number of citations: 152 pubs.rsc.org
K Demirelli, M Coskun, E Kaya - Journal of Polymer Science …, 2004 - Wiley Online Library
Copolymerization and homopolymerization of benzyl methacrylate (BMA) and ethyl methacrylate (EMA) by the atom transfer radical polymerization method (ATRP) were performed at …
Number of citations: 51 onlinelibrary.wiley.com
ER Jones, M Semsarilar, A Blanazs, SP Armes - Macromolecules, 2012 - ACS Publications
Benzyl methacrylate (BzMA) is polymerized via reversible addition–fragmentation chain transfer (RAFT) chemistry under alcoholic dispersion polymerization conditions in ethanol using …
Number of citations: 176 pubs.acs.org
A Kharel, C Hall, P Černoch, P Stepanek… - …, 2020 - ACS Publications
… The benzyl methacrylate was purified by filtration through neutral alumina. In a representative ATRP protocol, benzyl methacrylate (10 g, 56.8 mmol), 1,1,4,7,10,10-…
Number of citations: 13 pubs.acs.org
F Akman - Canadian Journal of Physics, 2016 - cdnsciencepub.com
… So, monomer and homopolymer of benzyl methacrylate (BzMA), which is a popular methacrylate ester monomer, were synthesized and investigated based on density functional theory (…
Number of citations: 26 cdnsciencepub.com

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